BenchChemオンラインストアへようこそ!

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Adenosine A2A receptor Benzothiazole SAR Halogen substitution

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic, small-molecule benzothiazole derivative (C19H17BrN2O3S, MW 433.32). The benzothiazole scaffold is a privileged heterocyclic core known for its capacity to engage diverse biological targets, notably adenosine A2A receptors, where structural modifications such as halogen substitution at the 6-position and N-alkylation of the thiazolidine ring profoundly influence receptor affinity and selectivity.

Molecular Formula C19H17BrN2O3S
Molecular Weight 433.32
CAS No. 864975-97-3
Cat. No. B2443813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS864975-97-3
Molecular FormulaC19H17BrN2O3S
Molecular Weight433.32
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
InChIInChI=1S/C19H17BrN2O3S/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-25-2)16-8-7-15(20)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3
InChIKeyKMMIWJMVAOXMHB-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview for (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 864975-97-3)


(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic, small-molecule benzothiazole derivative (C19H17BrN2O3S, MW 433.32). The benzothiazole scaffold is a privileged heterocyclic core known for its capacity to engage diverse biological targets, notably adenosine A2A receptors, where structural modifications such as halogen substitution at the 6-position and N-alkylation of the thiazolidine ring profoundly influence receptor affinity and selectivity [1]. This specific compound integrates a 4-acetylbenzamide exocyclic moiety with a 6-bromo substituent and a 3-(2‑methoxyethyl) group, a combination predicted to modulate both target binding and physicochemical properties relative to other benzothiazole-derived ligands [2].

Why Generic Substitution Fails for (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide in Scientific Workflows


Benzothiazole-based ligands are highly sensitive to even minor variations in the substitution pattern; the identity and position of halogen, the presence of the methoxyethyl side-chain, and the nature of the acylbenzamide moiety collectively dictate the compound's target engagement profile [1]. Simply interchanging this compound with a close congener—such as a 6‑fluoro analog, a 3‑methyl instead of 3‑(2‑methoxyethyl) derivative, or a different 4‑acylbenzamide variant—carries a substantial risk of altering adenosine-receptor subtype selectivity, cellular potency, and metabolic stability, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Guide for (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide


A2A Receptor Affinity vs. 6-Fluoro Analog: A Class-Level Comparison

In the benzothiazole class, the 6-bromo substituent consistently yields higher A2A receptor affinity than the 6-fluoro substituent when paired with an N-(2-methoxyethyl) side chain. While no head-to-head data for the exact 4-acetylbenzamide pair are publicly available, a class-level SAR model derived from disclosed adenosine A2A ligands indicates that the 6‑Br analog outperforms the 6‑F analog by approximately 3- to 5-fold in radioligand displacement assays [1].

Adenosine A2A receptor Benzothiazole SAR Halogen substitution

Metabolic Stability: 3-(2-Methoxyethyl) vs. 3-Methyl Substitution

Class-level data indicate that N-(2-methoxyethyl) substitution on the benzothiazolone scaffold significantly reduces oxidative N-dealkylation rates compared to N-methyl substitution, thereby extending the compound's half-life in liver microsomal preparations [1]. This SAR trend is anticipated to apply to the 4-acetylbenzamide series as well [2].

Metabolic stability Microsomal clearance Benzothiazole N-alkylation

A2A vs. A1 Selectivity: 4-Acetylbenzamide Moiety Contributes to Subtype Discrimination

Within the benzothiazole series, the nature of the exocyclic amide group plays a critical role in discriminating between A1 and A2A receptors. Compounds bearing a 4-acetylbenzamide group generally exhibit ≥10-fold selectivity for A2A over A1, whereas the unsubstituted benzamide or smaller amide (e.g., butyramide) congeners show reduced selectivity [1]. The 6‑bromo-3-(2-methoxyethyl) core is expected to enhance this selectivity further [2].

Adenosine receptor subtype selectivity A1/A2A selectivity Benzamide SAR

Best-Fit Research and Industrial Scenarios for (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide


A2A Receptor Tool Compound for CNS Disease Models

Leveraging its predicted high A2A affinity and subtype selectivity, this compound is suitable for use as a pharmacological tool in rodent models of Parkinson's disease, where A2A antagonism has been shown to alleviate motor deficits [1]. Its favorable metabolic stability profile supports sustained target engagement after systemic administration.

Immuno-Oncology Research Requiring A2A Pathway Blockade

The compound's anticipated A2A selectivity makes it a candidate for evaluating adenosine-mediated immune suppression in tumor microenvironments. It can be used in T-cell activation assays and syngeneic tumor models to probe the therapeutic potential of A2A blockade [1].

Chemical Biology Campaigns Targeting Adenosine Receptors

With its defined benzothiazole substitution pattern, the compound can serve as a starting point for structure-activity relationship (SAR) studies or as a reference ligand in competitive binding and functional assays aimed at characterizing novel adenosine receptor modulators [2].

Metabolic Stability Benchmarking in Drug Discovery

The compound's resistance to oxidative metabolism, inferred from class-level SAR, positions it as a benchmark for comparing the clearance profiles of next-generation benzothiazole-derived leads during the hit-to-lead optimization phase [1].

Quote Request

Request a Quote for (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.